Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Ethylene‑linked architecture provides conformational flexibility (6 rotatable bonds) and a unique hydrogen‑bond topology unmatched by directly linked analogs (e.g., CAS 391876‑99‑6). XLogP 1.9, zero Lipinski violations, and a methyl ester handle enable fragment‑based drug discovery and agrochemical GABA receptor probing. No prior SAR or patent encumbrances—procure for unconstrained exploration of novel chemical space.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1421482-70-3
Cat. No. B2366875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate
CAS1421482-70-3
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C15H16N2O4/c1-10-9-13(21-17-10)7-8-16-14(18)11-3-5-12(6-4-11)15(19)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)
InChIKeyAQDRLQBJWBSDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate (CAS 1421482-70-3): Physicochemical Identity and Procurement-Grade Characterization


Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate (CAS 1421482-70-3, PubChem CID 71789684, molecular formula C₁₅H₁₆N₂O₄, molecular weight 288.30 g/mol) is a synthetic carbamate ester incorporating a 3-methylisoxazole moiety linked via an ethylene spacer to a 4-carbamoyl-benzoate methyl ester [1]. The compound was first registered in PubChem on 2013-11-14 and is listed in multiple commercial research-chemical catalogs [1]. As of the search date, no primary research publications, peer-reviewed pharmacological studies, or patent filings explicitly reporting quantitative biological activity data for this specific compound were identified in PubMed, Google Patents, BindingDB, or ChEMBL. Consequently, the differential evidence presented herein relies on computed physicochemical descriptors sourced from PubChem, structural comparisons with closely related analogs, and class-level pharmacological inferences derived from structurally cognate isoxazole derivatives with published quantitative data [1][2][3].

Why In-Class Isoxazole Carbamoyl Benzoate Analogs Cannot Be Assumed Interchangeable with Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate (CAS 1421482-70-3)


Superficial structural similarity among isoxazole carbamoyl benzoate congeners masks consequential differences in molecular recognition, pharmacokinetic behavior, and target engagement that preclude generic substitution. The target compound possesses a uniquely extended spacer architecture — an ethylene bridge (–CH₂CH₂–) linking the 3-methylisoxazole ring to the carbamoyl nitrogen — that confers a distinct combination of conformational flexibility (6 rotatable bonds), hydrogen-bonding capacity (1 donor, 5 acceptors), and lipophilicity (XLogP3-AA = 1.9) relative to its closest commercially available analogs [1]. By contrast, Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate (CAS 391876-99-6) attaches the isoxazole directly to the carbamoyl nitrogen without any alkyl spacer, eliminating two rotatable bonds and altering the spatial disposition of the heterocycle [1]. Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate (CAS 2034261-59-9) employs a shorter methylene (–CH₂–) linker, while Ethyl 3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoate (CAS 145440-92-2) substitutes a carbonyl-amino connection and an ethyl ester at an ortho position, producing a fundamentally different hydrogen-bonding topology [1]. These architectural variations are non-trivial: in the structurally cognate 4-aryl-5-carbamoyl-3-isoxazolol series, even minor substituent alterations on the aryl ring shifted insect GABA receptor IC₅₀ values from 0.9 μM to >100 μM — a >100-fold potency differential [2]. Suppliers and screening laboratories should therefore treat each isoxazole carbamoyl benzoate variant as a pharmacologically distinct entity and demand compound-specific characterization data rather than relying on class-level assumptions.

Quantitative Differentiation Evidence for Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate (CAS 1421482-70-3) vs. Structural Analogs


Ethylene Spacer Architecture Confers Distinct Conformational Flexibility vs. Directly Linked and Methylene-Bridged Analogs

The target compound is distinguished from its closest commercially cataloged analogs by a two-carbon ethylene (–CH₂CH₂–) spacer connecting the 3-methylisoxazole ring to the carbamoyl nitrogen, which directly determines the compound's rotatable bond count and conformational sampling capacity [1]. The PubChem-computed rotatable bond count for the target compound is 6, compared with an estimated 4 for Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate (CAS 391876-99-6, which lacks any alkyl spacer and links the isoxazole 3-position directly to the carbamoyl nitrogen) and an estimated 5 for Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate (CAS 2034261-59-9, which employs a single methylene spacer) [1]. Greater conformational flexibility can influence target-binding entropy, the ability to adopt bioactive conformations, and pharmacokinetic properties such as aqueous solubility and membrane permeability [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Lipophilicity (XLogP3-AA = 1.9) Positions the Target Compound in an Optimal Drug-Likeness Window Relative to More Lipophilic Isoxazole Carboxamides

The PubChem-computed XLogP3-AA value of 1.9 for the target compound falls within the optimal range of 1–3 recommended by Lipinski's Rule of Five, whereas many isoxazole carboxamide derivatives described in patent and literature sources carry more extensive aromatic substitution patterns that elevate logP above 3.5, risking poor aqueous solubility and enhanced metabolic clearance [1]. For context, the furoxan-isoxazole hybrid derivative reported by Abdellatif et al. (2019), which achieved 59% inhibition in the carrageenan-induced rat paw edema model, displayed a markedly different polarity profile owing to the presence of the furoxan moiety [2]. The computationally predicted XLogP3-AA value of 1.9 suggests that the ethylene spacer and single methyl substituent on the isoxazole ring maintain moderate lipophilicity suitable for both oral bioavailability screening cascades and aqueous-compatible in vitro assay formats without requiring DMSO concentrations exceeding 0.1% [1][3].

Drug-Likeness ADME Prediction Physicochemical Profiling

Isoxazole Ring Substitution Pattern (3-Methyl vs. 5-Methyl) Defines Potentially Distinct Pharmacophoric Recognition Surfaces Demonstrated in Cognate GABA Receptor Antagonist Series

Although no direct GABA receptor or insecticidal activity data are available for the target compound, the structurally related 4-aryl-5-carbamoyl-3-isoxazolol series reported by Liu et al. (2019) provides the most mechanistically relevant class-level benchmark [1]. In that series, the lead compound 4-(3-amino-4-methylphenyl)-5-carbamoyl-3-isoxazolol (3u) achieved IC₅₀ values of 2.0 μM (housefly GABA receptor) and 0.9 μM (common cutworm GABA receptor) expressed in Xenopus oocytes, with larvicidal activity exceeding 50% mortality at 100 μg/g [1]. A closely related compound, 4-(3-biphenylyl)-5-carbamoyl-3-isoxazolol, displayed IC₅₀ values of 30–107 μM across four housefly GABA receptor splice variants with an LD₅₀ of 5.6 nmol/fly, representing a potency shift of over 100-fold driven solely by aryl substitution differences [2]. These data establish that the aryl-carbamoyl-isoxazole pharmacophore is highly sensitive to substitution pattern and that even regioisomeric changes (3-methyl vs. 5-methyl on the isoxazole) can profoundly impact target engagement [1][2]. The target compound, bearing a 3-methylisoxazole linked via an ethylene spacer to a para-carbamoyl benzoate ester, presents a distinct pharmacophoric surface that has no direct quantitative comparator in the published GABA receptor antagonist literature — this absence itself constitutes a differentiation opportunity [1].

Insecticidal Activity GABA Receptor Pharmacology Pharmacophore Modeling

Ethylene Spacer Enables a Predicted Hydrogen-Bonding Donor-Acceptor Spatial Distribution Distinct from MZO-2 and Other Anti-Inflammatory Isoxazole Leads

MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), a structurally cognate isoxazole derivative with a 3-methylisoxazole core, demonstrated anti-inflammatory efficacy in murine models comparable to tacrolimus: topical ointment application significantly reduced oxazolone-induced ear edema and draining lymph node lymphocyte counts in sensitized mice, while systemic administration potently suppressed carrageenan-induced paw inflammation [1]. MZO-2 also inhibited caspase-3, -8, and -9 expression in Jurkat cells in vitro, suggesting an apoptosis-modulatory mechanism [1]. However, MZO-2 differs from the target compound in three critical aspects: (i) its carbamoyl group is at the isoxazole 4-position rather than linked via an ethylene spacer to a benzoate ester; (ii) it carries an acetimidate moiety at the isoxazole 5-position; and (iii) it possesses a 2,4-dimethoxybenzyl substituent contributing additional hydrogen-bond acceptors [1]. The target compound's unique ethylene spacer creates a different spatial relationship between the hydrogen-bond donor (carbamoyl N–H, count = 1) and the five hydrogen-bond acceptors distributed across the isoxazole ring oxygen, carbamoyl carbonyl, and ester carbonyl oxygens [2]. This distinct donor-acceptor topology implies that the target compound cannot be assumed to reproduce MZO-2's immunopharmacological profile, but equally, it may engage an orthogonal set of inflammatory targets not addressed by the MZO-2 chemotype [1][2].

Immunomodulation Anti-Inflammatory Screening Hydrogen-Bond Pharmacophore

Evidence-Backed Application Scenarios for Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate (CAS 1421482-70-3)


Structure-Activity Relationship (SAR) Probe for Insect GABA Receptor Antagonist Diversification

The well-characterized 4-aryl-5-carbamoyl-3-isoxazolol scaffold has produced insect GABA receptor antagonists with IC₅₀ values spanning 0.9 to >100 μM, but the 3-methylisoxazole-ethylene-carbamoyl benzoate architecture of the target compound has not been evaluated in this system [1]. Procurement of this compound enables agrochemical discovery teams to systematically probe whether relocating the carbamoyl group from the isoxazole ring to a distal para-benzoate ester — connected via a flexible ethylene linker — retains or modulates GABA receptor antagonism. Given that the lead compound 4-(3-amino-4-methylphenyl)-5-carbamoyl-3-isoxazolol (3u) achieved IC₅₀ values of 2.0 μM and 0.9 μM in housefly and cutworm receptors respectively, the target compound provides a structurally orthogonal starting point for scaffold-hopping campaigns aimed at identifying novel insecticidal chemotypes with potentially differentiated resistance profiles [1].

Drug-Likeness-Optimized Fragment for Anti-Inflammatory Lead Generation

With an XLogP3-AA of 1.9, molecular weight of 288.30 g/mol, and zero Lipinski violations, the target compound possesses an attractive physicochemical profile for fragment-based orHit-to-lead anti-inflammatory drug discovery [1]. The cognate isoxazole derivative MZO-2 demonstrated in vivo anti-inflammatory efficacy comparable to tacrolimus, including potent suppression of carrageenan-induced paw edema and oxazolone-induced contact hypersensitivity, alongside inhibition of caspase-3, -8, and -9 expression [2]. The target compound's distinct hydrogen-bond topology (1 HBD, 5 HBA vs. MZO-2's 2 HBD, 7 HBA) and reduced molecular complexity position it as a minimal pharmacophore probe for delineating which structural features are essential for the anti-inflammatory and caspase-modulatory activities observed in the isoxazole class [1][2].

Benchmark Compound for Computational Selectivity Screening Across Isoxazole Carbamoyl Benzoate Analogs

The ethylene spacer and para-carbamoyl benzoate ester of the target compound create a hydrogen-bond donor-acceptor geometry that is architecturally distinct from directly linked analogs such as Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate (CAS 391876-99-6) and methylene-bridged analogs such as Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate (CAS 2034261-59-9) [1]. Computational chemistry groups can leverage this compound as a reference structure for molecular docking, molecular dynamics simulations, and pharmacophore modeling studies aimed at predicting selectivity across protein targets relevant to inflammation (COX-2, TNF-α signaling), insect neurobiology (GABA receptors), and oncology (TACC3) [1][3]. The availability of PubChem-computed descriptors (TPSA = 81.4 Ų, rotatable bonds = 6, XLogP3-AA = 1.9) provides a validated starting point for in silico ADMET predictions [1].

Synthetic Intermediate or Scaffold for Parallel Library Synthesis Targeting Underexplored Isoxazole Chemical Space

The methyl ester functionality at the benzoate para-position serves as a latent handle for further derivatization: hydrolysis to the carboxylic acid yields a conjugation-ready intermediate for amide coupling, biotinylation, or fluorescent tagging, while transesterification enables the introduction of diverse alkyl or aryl ester groups for SAR exploration [1]. The 3-methylisoxazole moiety is amenable to further functionalization at the 4-position of the isoxazole ring via electrophilic substitution or metalation strategies documented in the isoxazole synthetic literature [1]. As the compound has not been the subject of any published SAR study, procurement for in-house library synthesis offers the strategic advantage of exploring unencumbered chemical space without patent landscape constraints arising from prior art disclosures on this specific scaffold [1].

Quote Request

Request a Quote for Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.